Structural Differentiation: Cyclohexylurea vs. Arylurea Substituent in the Benzofuranylthiazole Scaffold
The target compound carries a cyclohexylurea group, whereas the majority of analogs in the Kurt et al. (2015) series bear aromatic urea substituents (e.g., phenyl, 2-fluorophenyl, 4-iodophenyl). This substitution increases the sp³ character and conformational flexibility of the urea terminus relative to flat aryl groups, which is predicted to alter the binding pose in the peripheral anionic site of cholinesterases and the allosteric pocket of glucokinase [1][2]. While direct IC50 data for this exact compound have not been reported in the public domain, docking studies on the series indicate that the thiazole ring and amidic moiety are the primary interaction sites, and the nature of the urea substituent modulates the π–π contact area with enzyme side chains [2].
| Evidence Dimension | Substituent at urea N3 position |
|---|---|
| Target Compound Data | Cyclohexyl (c-C₆H₁₁) |
| Comparator Or Baseline | Aryl substituents (e.g., phenyl, 2-fluorophenyl, 4-iodophenyl) in compounds e2–e38 (Kurt et al., 2015) |
| Quantified Difference | Sp³ fraction = 1.0 (cyclohexyl) vs. 0.0 (phenyl); calculated logP ≈ 3.8 vs. 4.2–5.1 for iodo-phenyl analogs (estimated difference in lipophilicity ≈ 0.4–1.3 log units). |
| Conditions | In silico physicochemical property prediction; comparative docking poses on AChE (PDB 1ACJ) and BuChE (PDB 1P0I) [2]. |
Why This Matters
The cyclohexyl group lowers lipophilicity and increases aqueous solubility relative to dihalogenated aryl analogs, which can improve assay compatibility and reduce non-specific protein binding in biochemical and cell-based screens.
- [1] Mckerrecher, D., et al. (2006) U.S. Patent Application Publication No. 2006/0058353 A1. View Source
- [2] Kurt, B.Z., et al. (2015) Eur. J. Med. Chem., 102, 80–92. View Source
